![molecular formula C11H15N5 B1204440 N6-Cyclopentyl-9-methyladenine CAS No. 109292-91-3](/img/structure/B1204440.png)
N6-Cyclopentyl-9-methyladenine
概述
作用机制
N 0840 通过选择性结合并拮抗腺苷 A1 受体发挥作用。该受体参与各种生理过程,包括调节心率和神经递质释放。 通过阻断腺苷 A1 受体,N 0840 可以调节这些过程,从而产生治疗效果 .
生化分析
Biochemical Properties
N6-Cyclopentyl-9-methyladenine plays a crucial role in biochemical reactions by selectively binding to A1 adenosine receptors. This interaction inhibits the receptor’s activity, preventing the downstream signaling pathways typically activated by adenosine. The compound exhibits a high affinity for A1 receptors, with a significantly lower affinity for A2 receptors . Additionally, this compound does not inhibit other receptors such as alpha-1, alpha-2, beta, 5-hydroxytryptamine 1a, muscarinic, D1, or D2 receptors at concentrations up to 10,000 nM . This selectivity makes it a valuable tool for studying adenosine receptor-mediated processes.
Cellular Effects
This compound affects various types of cells and cellular processes by modulating adenosine receptor activity. In cardiac cells, it antagonizes A1 receptor-mediated effects, such as negative inotropism, chronotropism, and dromotropism . This results in increased heart rate and contractility. In neuronal cells, this compound influences neurotransmitter release and synaptic plasticity by blocking A1 receptor-mediated inhibition of adenylate cyclase . This modulation of cell signaling pathways can impact gene expression and cellular metabolism, highlighting the compound’s potential in treating neurological disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the A1 adenosine receptor, where it acts as a competitive antagonist . By occupying the receptor’s binding site, it prevents adenosine from activating the receptor and initiating downstream signaling cascades. This inhibition affects various cellular processes, including enzyme activity, ion channel function, and gene expression. The compound’s selectivity for A1 receptors over A2 receptors is attributed to its unique structural features, which allow for specific interactions with the receptor’s binding pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a duration of action ranging from 1 minute to 8 hours, depending on the dosage and route of administration . It is relatively stable, with minimal degradation observed in in vitro and in vivo studies. Long-term exposure to this compound has shown sustained antagonistic effects on A1 receptors, with no significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes A1 receptor-mediated responses without causing significant toxicity . At higher doses, some adverse effects, such as changes in blood pressure and heart rate, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to adenosine receptor signaling. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, influencing cyclic nucleotide levels and cellular responses . The compound’s impact on metabolic flux and metabolite levels is primarily mediated through its antagonistic effects on A1 receptors, which play a key role in regulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the A1 adenosine receptors on cell membranes . The compound’s distribution is influenced by its solubility and affinity for cellular components, ensuring effective antagonism of adenosine receptor-mediated processes .
Subcellular Localization
This compound is primarily localized to the cell membrane, where it interacts with A1 adenosine receptors . This subcellular localization is crucial for its activity, as it allows the compound to effectively compete with adenosine for receptor binding. Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within specific cellular compartments .
准备方法
合成路线和反应条件
N 0840 是通过一系列化学反应从 6-氯嘌呤合成的。. 反应条件通常涉及使用有机溶剂和催化剂来促进取代和甲基化反应。
工业生产方法
N 0840 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高收率和纯度。这包括控制温度、压力和反应物的浓度。 最终产物通过结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
N 0840 经历各种化学反应,包括:
氧化: N 0840 可以被氧化形成不同的衍生物。
还原: 还原反应可以改变腺嘌呤环上的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及使用有机溶剂和催化剂.
主要产物
这些反应形成的主要产物包括具有修饰官能团的 N 0840 的各种衍生物。 这些衍生物通常因其增强的生物活性而被研究 .
科学研究应用
Adenosine Receptor Antagonism
N6-Cyclopentyl-9-methyladenine is primarily recognized for its antagonistic effects on adenosine receptors. It exhibits a marked increase in potency at A1 receptors while demonstrating lesser effects at A2 receptors. Specifically, it has a Ki value of 1.3 µM at A1 receptors in fat cells and 0.5 µM in brain tissues, making it over 100-fold more potent than 9-methyladenine (Ki = 100 µM) at these sites . The compound's selectivity for A1 receptors is significant, as it can inhibit the activation of adenylate cyclase mediated by A2 receptors, which is crucial for various physiological processes.
Neurological Applications
The compound has shown promise in neurological research, particularly concerning seizure activity. Studies indicate that A1 receptor agonists, including this compound, may provide protective effects against N-methyl-D-aspartate (NMDA)-evoked seizures in animal models. Administration of this compound prior to NMDA exposure resulted in delayed seizure onset and reduced mortality rates . This suggests potential therapeutic applications in managing seizure disorders.
Cardiovascular Research
This compound's role in cardiovascular research is noteworthy due to its ability to modulate heart rate and myocardial function through adenosine receptor interactions. Its selective antagonism of A1 receptors can lead to increased heart rate and cardiac output, indicating its potential use in treating conditions like bradycardia or heart failure . The compound's efficacy in this area warrants further investigation into its clinical applications.
Pharmacological Insights
The pharmacological profile of this compound highlights its potential as a lead compound for developing new drugs targeting adenosine receptors. Its unique binding characteristics and selectivity can inform the design of novel therapeutics aimed at various diseases linked to adenosine signaling pathways . Additionally, modifications to its structure could yield derivatives with enhanced efficacy or reduced side effects.
Summary Table of Key Findings
相似化合物的比较
类似化合物
N6-环戊基腺嘌呤: 另一种具有类似性质的腺苷受体拮抗剂。
N6-环戊基-9-丙基腺嘌呤: 在 9 位具有丙基的衍生物,显示出对腺苷 A1 受体的更高亲和力。
N6-环戊基-8-(N-甲基异丙基氨基)-9-甲基腺嘌呤: 具有增强选择性和效力的化合物
独特性
N 0840 因其对腺苷 A1 受体的高度选择性和口服生物利用度而具有独特性。 这使其成为研究和治疗应用中宝贵的工具 .
生物活性
N6-Cyclopentyl-9-methyladenine (N-0840) is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in various physiological processes. This article delves into the compound's biological activity, mechanisms of action, pharmacological effects, and relevant research findings.
Target Receptor
this compound primarily targets the A1 adenosine receptor , exhibiting a significantly higher affinity for this receptor compared to the A2 adenosine receptor. The binding affinity for A1 receptors is reported to be 14 to 400 times greater than that for A2 receptors, making it a potent selective antagonist .
Biochemical Pathways
The primary biochemical pathway affected by N-0840 involves antagonism of the adenosine signaling pathway. By inhibiting the A1 receptor, N-0840 counteracts the typical downstream effects of adenosine, such as negative inotropism (decreased force of contraction), chronotropism (decreased heart rate), and dromotropism (decreased conduction velocity) in cardiac tissues .
Pharmacological Effects
This compound has been shown to influence various physiological responses through its interaction with the A1 receptor:
- Cardiac Effects : In vivo studies demonstrate that N-0840 can selectively antagonize bradycardia induced by A1 receptor activation in anesthetized rats, leading to an increase in heart rate.
- Neuroprotective Effects : Research indicates that A1 receptor agonists can protect against seizures induced by N-methyl-D-aspartate (NMDA). In experiments with mice, administration of N6-cyclopentyladenosine (CPA) showed potential protective effects against NMDA-induced seizures, suggesting a role for A1 receptor modulation in neuroprotection .
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound reveals that the cyclopentyl group at the N6 position is critical for its high affinity for A1 receptors. Modifications at this position significantly enhance potency at A1 receptors while often reducing activity at A2 receptors. This selectivity is essential for developing therapeutic agents targeting specific adenosine receptor subtypes .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential applications:
Notable Case Study
In a pharmacological characterization study, this compound was evaluated alongside other compounds to determine its efficacy as a neutral antagonist at the A1 receptor. The results indicated that while some derivatives exhibited enhanced binding affinities, N-0840 maintained significant selectivity and potency as an antagonist .
属性
IUPAC Name |
N-cyclopentyl-9-methylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRVYPPUVMKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148871 | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109292-91-3 | |
Record name | N-Cyclopentyl-9-methyl-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109292-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Cyclopentyl-9-methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N6-Cyclopentyl-9-methyladenine interact with adenosine receptors, and what are the downstream effects of this interaction?
A1: this compound acts as a selective antagonist of the adenosine A1 receptor. [, ] This means it binds to the A1 receptor, preventing adenosine from binding and exerting its usual effects. [, ] By blocking the A1 receptor, this compound can counteract adenosine's inhibitory actions on various physiological processes, such as heart rate and neuronal excitability. [, ] For example, in the heart, A1 receptor activation typically slows down heart rate. By blocking this receptor, this compound can prevent this slowing effect and potentially increase heart rate. []
Q2: What is the structure-activity relationship of this compound, and how do structural modifications affect its activity and selectivity?
A2: this compound belongs to a class of compounds where N6 substitution on the 9-methyladenine scaffold significantly influences its interaction with adenosine receptors. [] The cyclopentyl group at the N6 position plays a crucial role in its high affinity for the A1 receptor. [] This specific substitution leads to a considerable increase in potency at A1 receptors compared to the unsubstituted 9-methyladenine. [] Interestingly, the same modification may have a lesser effect or even decrease the compound's potency at A2 receptors, contributing to its selectivity profile. [] This suggests that the cyclopentyl group allows this compound to adopt a conformation that favorably interacts with the binding site of the A1 receptor.
A3: this compound demonstrates favorable pharmacokinetic properties, including oral bioavailability. [] In animal studies, it exhibited a range of durations of action, lasting from minutes to several hours depending on the dose and route of administration (intravenous or oral). [] Furthermore, it displayed minimal effects on blood pressure and heart rate at therapeutic doses, indicating a potentially safe cardiovascular profile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。